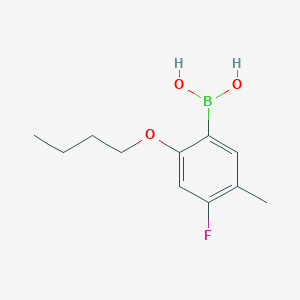

2-Butoxy-4-fluoro-5-methylphenylboronic acid

Description

2-Butoxy-4-fluoro-5-methylphenylboronic acid is a fluorinated arylboronic acid derivative characterized by a butoxy group (-OCH₂CH₂CH₂CH₃) at position 2, a fluorine atom at position 4, and a methyl group at position 5 on the phenyl ring. This compound is notable for its role as a building block in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing complex organic molecules for pharmaceuticals and materials science. However, multiple sources indicate it has been discontinued by suppliers such as CymitQuimica and Combi-Blocks .

Properties

IUPAC Name |

(2-butoxy-4-fluoro-5-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BFO3/c1-3-4-5-16-11-7-10(13)8(2)6-9(11)12(14)15/h6-7,14-15H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCNHNTUKBHAAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OCCCC)F)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-4-fluoro-5-methylphenylboronic acid typically involves the reaction of 2-Butoxy-4-fluoro-5-methylphenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-4-fluoro-5-methylphenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The compound can be oxidized to form the corresponding phenol derivative.

Substitution: Nucleophilic substitution reactions can occur at the butoxy or fluoro positions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenol Derivatives: Formed through oxidation reactions.

Scientific Research Applications

2-Butoxy-4-fluoro-5-methylphenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Biology: Employed in the development of biologically active compounds and probes.

Medicine: Utilized in the synthesis of potential drug candidates and therapeutic agents.

Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The primary mechanism of action for 2-Butoxy-4-fluoro-5-methylphenylboronic acid involves its role as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is highly efficient and selective, making it a valuable tool in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Position and Reactivity :

- The butoxy group in the target compound introduces steric hindrance compared to smaller alkoxy groups (e.g., methoxy in compounds). This may reduce its efficacy in cross-coupling reactions due to slower transmetallation .

- Fluorine at position 4 (para to boronic acid) exerts an electron-withdrawing effect, activating the boronic acid for coupling while stabilizing intermediates .

Comparative Lipophilicity :

Commercial Viability :

- The target compound’s discontinuation contrasts with the commercial availability of methoxy-substituted analogs (e.g., 4-Fluoro-3-methoxyphenylboronic acid), which are preferred for their higher purity (>97%) and lower steric demand .

Biological Activity

2-Butoxy-4-fluoro-5-methylphenylboronic acid (CAS Number: 2096341-46-5) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, which may confer specific interactions with biological targets, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Butoxy-4-fluoro-5-methylphenylboronic acid can be represented as follows:

- Molecular Formula : C12H15BFO2

- Molecular Weight : 220.06 g/mol

This compound contains a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it particularly useful in drug design and development.

Biological Activity Overview

Research into the biological activity of 2-Butoxy-4-fluoro-5-methylphenylboronic acid has indicated several potential therapeutic effects:

- Anticancer Properties : Studies have shown that boronic acids can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-butoxy derivatives have demonstrated reduced viability in prostate cancer cells while sparing healthy cells. A concentration of 5 µM was found to decrease cancer cell viability significantly while maintaining higher viability in normal cells .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Inhibition zones measured between 7 mm to 13 mm were observed, indicating promising antimicrobial activity .

- Antioxidant Activity : Boronic acids have also been studied for their antioxidant capabilities. Various assays (e.g., DPPH and ABTS) have shown that these compounds can effectively scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .

Case Studies and Research Findings

Several studies have focused on the biological implications of boronic acid derivatives:

Case Study 1: Anticancer Activity

A study investigated the effects of various boronic acid derivatives on prostate cancer cells (PC-3). The results indicated that certain compounds led to a significant decrease in cell viability at concentrations as low as 1 µM, with the most effective agents resulting in a viability drop to approximately 33% compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial efficacy of boronic acids, the compound was tested against multiple bacterial strains. The results demonstrated that the compound exhibited substantial inhibitory effects on both gram-positive and gram-negative bacteria, with notable effectiveness against antibiotic-resistant strains like MRSA .

Data Table: Biological Activities of 2-Butoxy-4-fluoro-5-methylphenylboronic Acid

The biological activity of 2-butoxy-4-fluoro-5-methylphenylboronic acid is primarily attributed to its ability to interact with specific biological targets through reversible covalent bonding. This interaction can modulate various signaling pathways involved in cell proliferation, apoptosis, and microbial resistance mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.